molecular formula C23H31N5O2 B2945139 7-(2,5-dimethylbenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851939-04-3

7-(2,5-dimethylbenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2945139
CAS No.: 851939-04-3
M. Wt: 409.534
InChI Key: JMGIOHUQUPHXKR-UHFFFAOYSA-N
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Description

7-(2,5-dimethylbenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Activity

Studies have shown that derivatives of purine-2,6-dione, which share a similar core structure to the chemical , demonstrate significant affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). This affinity is linked with potential psychotropic activities, including antidepressant and anxiolytic effects. For instance, specific compounds have been identified that exhibit antidepressant-like effects in forced swim tests and anxiolytic-like activities in other behavioral models (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-Inflammatory Properties

Similar purine derivatives have been investigated for their analgesic and anti-inflammatory properties. Some compounds in this category have shown significant activity in these areas, outperforming reference drugs like acetylic acid in certain models. This suggests potential applications in developing new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Interactions with Potassium Channels

Research on purine derivatives also extends to their effects on vascular potassium channels. Studies involving substituted acridinedione derivatives, which bear some similarity in structure to the chemical , have explored these interactions. Understanding these interactions is crucial in developing drugs that could modulate vascular responses and potentially treat cardiovascular conditions (Gündüz et al., 2009).

Anticancer, Anti-HIV, and Antimicrobial Properties

Purine derivatives have been extensively studied for their potential in treating various diseases, including cancer, HIV-1, and microbial infections. Some compounds within this category have shown promising in vitro anticancer and anti-HIV-1 activity, along with potent antimicrobial properties. This highlights the broad therapeutic potential of these compounds in treating a range of serious conditions (Rida et al., 2007).

Antioxidant and DNA Cleavage Properties

Additionally, purine derivatives have been evaluated for their antioxidant activity and DNA cleavage potential. These properties are critical in developing therapeutic agents that can protect against oxidative stress and modulate DNA processes in various diseases (Mangasuli et al., 2019).

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-15-8-9-17(3)18(11-15)13-28-19(14-27-10-6-7-16(2)12-27)24-21-20(28)22(29)26(5)23(30)25(21)4/h8-9,11,16H,6-7,10,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGIOHUQUPHXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=NC3=C(N2CC4=C(C=CC(=C4)C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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